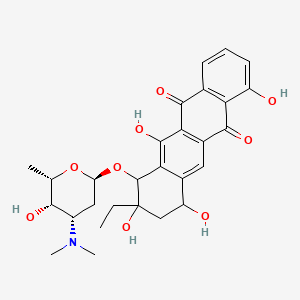![molecular formula C22H12ClN5O B1684342 2-chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide](/img/structure/B1684342.png)
2-chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CInQ-03 is a novel and specific inhibitor of mitogen-activated protein kinase kinase, both in vitro and in vivo . It is part of a series of compounds developed to target the mitogen-activated protein kinase signaling pathway, which plays a crucial role in the regulation of cell proliferation, survival, differentiation, and motility . This pathway is frequently activated in various cancers, making CInQ-03 a promising candidate for cancer therapy .
Preparation Methods
The synthesis of CInQ-03 involves a series of chemical reactions designed to produce a compound with high specificity and potency against mitogen-activated protein kinase kinase . The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced through a series of steps involving the formation of key intermediates and their subsequent transformation into the final product . Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity of the compound .
Chemical Reactions Analysis
CInQ-03 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of CInQ-03 may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
CInQ-03 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool to study the mitogen-activated protein kinase signaling pathway and its role in cell proliferation and survival . In biology, CInQ-03 is used to investigate the effects of mitogen-activated protein kinase inhibition on various cellular processes . In medicine, it is being explored as a potential therapeutic agent for the treatment of cancers that are dependent on the activation of the mitogen-activated protein kinase pathway . In industry, CInQ-03 may be used in the development of new drugs and therapies targeting the mitogen-activated protein kinase pathway .
Mechanism of Action
CInQ-03 exerts its effects by specifically inhibiting mitogen-activated protein kinase kinase, thereby blocking the activation of extracellular signal-regulated kinases . This inhibition leads to a reduction in cell proliferation and survival, particularly in cancer cells that are dependent on the activation of the mitogen-activated protein kinase pathway . The molecular targets of CInQ-03 include mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2, which are key components of the mitogen-activated protein kinase signaling pathway . By inhibiting these kinases, CInQ-03 disrupts the signaling cascade that promotes cancer cell growth and survival .
Comparison with Similar Compounds
CInQ-03 is unique among mitogen-activated protein kinase kinase inhibitors due to its distinct chemical structure and high specificity . Similar compounds include PD318088, PD184352, PD0325901, and selumetinib . While these compounds also inhibit mitogen-activated protein kinase kinase, CInQ-03 has a different binding affinity and mode of action . For example, CInQ-03 has been shown to have a higher binding affinity and a more favorable binding mode compared to some of these other inhibitors . This makes CInQ-03 a promising candidate for further development and clinical use .
Properties
Molecular Formula |
C22H12ClN5O |
|---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
2-chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide |
InChI |
InChI=1S/C22H12ClN5O/c23-16-6-2-1-5-14(16)22(29)25-13-9-10-28-19(11-13)15(12-24)20-21(28)27-18-8-4-3-7-17(18)26-20/h1-11H,(H,25,29) |
InChI Key |
HLFGQICCFZTXTP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C4=NC5=CC=CC=C5N=C4N3C=C2)C#N)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C4=NC5=CC=CC=C5N=C4N3C=C2)C#N)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CInQ03 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[6-[4-(dimethylamino)-5-hydroxy-6-[[(11Z,13E)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1684265.png)
![2-((Z)-((E)-3-ethyl-5-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)Methyl)-1-Methylpyridin-1-iuM 4-Methylbenzenesulfonate](/img/structure/B1684266.png)


![1-[3-(3,4-Dichlorophenyl)-3-[2-(1-methyl-4-phenylpiperidin-1-ium-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone](/img/structure/B1684271.png)






